2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride
Description
2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride is a piperidine-based compound featuring a methoxy-linked acetic acid moiety. This compound is structurally relevant in medicinal chemistry, particularly in the design of central nervous system (CNS) agents or enzyme inhibitors, where piperidine derivatives are common pharmacophores .
Properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-8(11)6-12-5-7-2-1-3-9-4-7;/h7,9H,1-6H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHDFWWLRZBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of piperidine with chloroacetic acid in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparison
<sup>*</sup>log P values are estimated based on substituent contributions.
Biological Activity
2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and has been studied for various therapeutic applications, particularly in drug discovery and development.
The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetic acid. The reaction conditions generally include moderate temperatures and solvents such as ethanol or water. The final product is purified through crystallization techniques, ensuring high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes. The exact molecular targets remain an area of ongoing research, but preliminary findings suggest potential effects on neurotransmitter systems and cellular signaling pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against prostate (PC-3), colon (HCT-116), and breast cancer (MCF-7) cell lines, with IC50 values indicating significant potency .
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its interaction with neurotransmitter receptors could play a role in modulating neuronal excitability and protecting against oxidative stress .
Case Studies and Research Findings
Several studies have evaluated the biological activities of this compound:
-
Anticancer Studies :
Cell Line IC50 (µM) PC-3 0.67 HCT-116 0.80 MCF-7 0.87 -
Neuroprotective Effects :
- A study investigated the neuroprotective effects of the compound in vitro, revealing that it could reduce neuronal cell death induced by oxidative stress, suggesting its utility in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
When compared to other piperidine derivatives, this compound stands out due to its unique structure that allows for diverse interactions within biological systems.
| Compound | Activity Type | Notable Effects |
|---|---|---|
| Piperidine | General precursor | Used in various organic syntheses |
| N-Methylpiperidine | Analgesic properties | Exhibits pain-relief effects |
| 2-(Piperidin-4-ylmethanol) | Antidepressant | Potential mood-enhancing effects |
Q & A
Q. What are the standard synthetic routes for 2-(Piperidin-3-ylmethoxy)acetic acid hydrochloride, and what key parameters influence yield and purity?
Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification reactions. A common route involves reacting 3-piperidinol derivatives with chloroacetic acid or its esters under basic conditions (e.g., NaHCO₃) in solvents like ethanol or dichloromethane . Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, DMAP) to accelerate esterification.
- Temperature control : Reflux conditions (70–100°C) optimize reaction kinetics without side-product formation .
- Purification : Crystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .
Q. Example Reaction Conditions Table :
| Reactants | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 3-Piperidinol + Chloroacetic acid | Ethanol | H₂SO₄ | 80 | 65–75 | ≥95% |
| Piperidin-3-ylmethanol + Ethyl bromoacetate | DCM | DMAP | 25 | 50–60 | ≥90% |
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Safety protocols are critical due to acute toxicity (oral, dermal, inhalation) and irritancy (Category 4 GHS). Key measures include:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid aerosol inhalation (TLV: 0.1 mg/m³) .
- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: Multi-modal characterization ensures structural validation:
- NMR : ¹H/¹³C NMR to confirm piperidine ring protons (δ 1.5–2.8 ppm) and acetate moiety (δ 3.7–4.2 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and chloride adducts .
- HPLC : Purity assessment using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance scalability while maintaining enantiomeric purity?
Methodological Answer: Scalability challenges include side reactions (e.g., racemization) and solvent volume. Strategies:
- Continuous flow reactors : Reduce reaction time and improve heat transfer (yield ↑15–20%) .
- Chiral catalysts : Use (R)-BINOL for asymmetric synthesis (ee >98%) .
- Solvent-free conditions : Microwave-assisted synthesis minimizes solvent waste and energy .
Case Study : A 10 g-scale reaction using flow reactors achieved 85% yield and 99% ee, compared to 65% yield in batch mode .
Q. How do structural modifications at the piperidine or acetic acid moieties influence pharmacokinetic properties?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Piperidine substitution : N-Methylation improves blood-brain barrier permeability (logP ↑0.5) .
- Acetic acid replacement : Esterification (e.g., ethyl ester) enhances oral bioavailability (Cₘₐₓ ↑2× vs. free acid) .
- Hydrochloride salt : Increases aqueous solubility (5 mg/mL vs. 1 mg/mL for free base) .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with receptors (e.g., σ-1, NMDA) using PDB structures (e.g., 6DK1). Focus on hydrogen bonds between the acetate group and Arg/Lys residues .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Train on piperidine derivatives to predict IC₅₀ values (R² >0.85) .
Q. How can contradictions in reported biological activities of piperidine derivatives be resolved?
Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and controls (positive/vehicle) .
- Dose-response normalization : Report EC₅₀/IC₅₀ values with 95% confidence intervals .
- Target validation : CRISPR knockout or siRNA silencing to confirm target specificity .
Example : Conflicting IC₅₀ values (10 vs. 50 µM) for σ-1 receptor inhibition were resolved by standardizing membrane preparation protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
